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molecular formula C34H66O4 B8517067 3-Hexadecanoyloxyoctadecanoic acid CAS No. 83549-90-0

3-Hexadecanoyloxyoctadecanoic acid

Cat. No. B8517067
M. Wt: 538.9 g/mol
InChI Key: UKZPVOXSOKDEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04643990

Procedure details

To tert-butyl 3-hexadecanoyloxyoctadecanoate (16.56 g) was added trifluoroacetic acid (20 ml) and the mixture was stirred at room temperature for 1 hour. Trifluoroacetic acid was removed off under reduced pressure, and to the residue was added dry benzene, followed by evaporation of the solvent. This operation was repeated three times. To a solution of the dried residue in ethyl acetate (250 ml) were added N-hydroxysuccinimide (3.21 g) and N,N'-dicyclohexylcarbodiimide (5.75 g). The mixture was stirred at ambient temperature overnight and then filtered to remove N,N'-dicyclohexylurea. The filtrate was condensed and dried up by high vacuum pump to give N-hydroxysuccinimide ester of 3-hexadecanoyloxyoctadecanoic acid (16.2 g).
Name
tert-butyl 3-hexadecanoyloxyoctadecanoate
Quantity
16.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:18][CH:19]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:20][C:21]([O:23]C(C)(C)C)=[O:22])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>FC(F)(F)C(O)=O>[C:1]([O:18][CH:19]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:20][C:21]([OH:23])=[O:22])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
tert-butyl 3-hexadecanoyloxyoctadecanoate
Quantity
16.56 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)OC(CC(=O)OC(C)(C)C)CCCCCCCCCCCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Trifluoroacetic acid was removed off under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added dry benzene
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent
ADDITION
Type
ADDITION
Details
To a solution of the dried residue in ethyl acetate (250 ml) were added N-hydroxysuccinimide (3.21 g) and N,N'-dicyclohexylcarbodiimide (5.75 g)
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove N,N'-dicyclohexylurea
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
dried up by high vacuum pump

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)(=O)OC(CC(=O)O)CCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: CALCULATEDPERCENTYIELD 108%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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